molecular formula C19H22Cl2N4 B10788239 Liproxstatin-1 hydrochloride

Liproxstatin-1 hydrochloride

Cat. No.: B10788239
M. Wt: 377.3 g/mol
InChI Key: HEHOHTKMIOBTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liproxstatin-1 hydrochloride is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has shown significant potential in preventing cell death in various biological contexts, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liproxstatin-1 hydrochloride can be synthesized through a multi-step process involving the formation of a spiroquinoxalinamine derivative. The synthetic route typically involves the reaction of a piperidine derivative with a quinoxaline derivative under specific conditions to form the spiro compound. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques and stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Liproxstatin-1 hydrochloride primarily undergoes reactions related to its role as a ferroptosis inhibitor. These reactions include interactions with lipid peroxides and reactive oxygen species, which are crucial in the process of ferroptosis .

Common Reagents and Conditions

The compound is known to react with peroxyl radicals and other reactive oxygen species under physiological conditions. These reactions are typically carried out in aqueous or biological environments, often involving the use of cell culture systems or animal models to study its effects .

Major Products Formed

The primary outcome of this compound’s reactions is the inhibition of lipid peroxidation, thereby preventing cell death. This inhibition is achieved through the compound’s radical-trapping antioxidant properties, which neutralize reactive oxygen species and stabilize lipid membranes .

Scientific Research Applications

Liproxstatin-1 hydrochloride has a wide range of scientific research applications, particularly in the fields of biology, medicine, and chemistry. Some of its notable applications include:

Mechanism of Action

Liproxstatin-1 hydrochloride exerts its effects by inhibiting ferroptosis through its radical-trapping antioxidant properties. The compound interacts with lipid peroxides and reactive oxygen species, preventing the accumulation of toxic lipid hydroperoxides that lead to cell death. Key molecular targets include glutathione peroxidase 4 (GPX4) and other components of the cellular antioxidant defense system .

Properties

Molecular Formula

C19H22Cl2N4

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;hydrochloride

InChI

InChI=1S/C19H21ClN4.ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;/h1-7,12,21,24H,8-11,13H2,(H,22,23);1H

InChI Key

HEHOHTKMIOBTKC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl

Origin of Product

United States

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